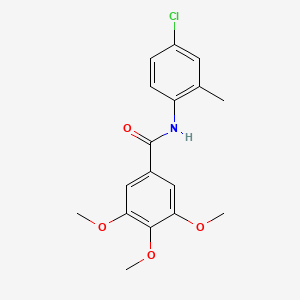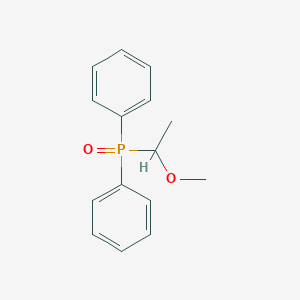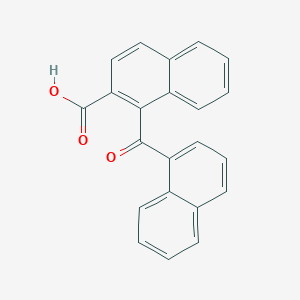![molecular formula C9H14O B11938424 3-Ethenylbicyclo[2.2.1]heptan-3-ol CAS No. 61063-16-9](/img/structure/B11938424.png)
3-Ethenylbicyclo[2.2.1]heptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenylbicyclo[221]heptan-3-ol is a bicyclic compound with a unique structure that includes a hydroxyl group and an ethenyl group This compound is part of the norbornane family, which is known for its rigid bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylbicyclo[2.2.1]heptan-3-ol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions can yield the desired bicyclic compound. For instance, the reaction of cyclopentadiene with an appropriate dienophile can produce the norbornene structure, which can then be functionalized to introduce the hydroxyl and ethenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by specific functionalization steps. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenylbicyclo[2.2.1]heptan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of 3-ethenylbicyclo[2.2.1]heptan-3-one.
Reduction: Formation of 3-ethylbicyclo[2.2.1]heptan-3-ol.
Substitution: Formation of 3-halobicyclo[2.2.1]heptan-3-ol derivatives.
Applications De Recherche Scientifique
3-Ethenylbicyclo[2.2.1]heptan-3-ol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 3-Ethenylbicyclo[221]heptan-3-ol involves its interaction with molecular targets through its hydroxyl and ethenyl groups The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in various chemical reactions, such as addition or polymerization
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethylbicyclo[2.2.1]heptan-2-one
- Bicyclo[2.2.1]heptan-2-ol
- exo-2,3-Epoxybicyclo[2.2.1]heptan-endo-5,6-dicarboximides
Uniqueness
3-Ethenylbicyclo[2.2.1]heptan-3-ol is unique due to the presence of both a hydroxyl group and an ethenyl group on the norbornane structure. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and industrial applications. The rigid bicyclic structure also contributes to its stability and specificity in reactions.
Propriétés
Numéro CAS |
61063-16-9 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-ethenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H14O/c1-2-9(10)6-7-3-4-8(9)5-7/h2,7-8,10H,1,3-6H2 |
Clé InChI |
KRHWBSKOSUBJED-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CC2CCC1C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(6aR)-3-[3-[[(6aR)-2-methoxy-14-oxo-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-14-one](/img/structure/B11938388.png)


![3-Benzoyl-5-(3-chloro-phenyl)-1-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B11938419.png)

![(Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11938440.png)
